2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime, also known by its chemical name 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime, is a compound characterized by its complex molecular structure. The molecular formula is C19H13Cl3N2OS, and it has a molar mass of 423.74 g/mol. This compound features a pyridine ring, which is a common structure in many biologically active molecules, and includes both chlorinated aromatic groups and an oxime functional group, contributing to its potential reactivity and biological activity .
These reactions highlight the compound's versatility in synthetic chemistry and its potential for modification to enhance biological activity or tailor properties for specific applications.
Research indicates that compounds similar to 2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime exhibit significant biological activities, including:
The synthesis of 2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime typically involves several steps:
This multi-step synthesis allows for precise control over the final structure and properties of the compound.
The unique structure of 2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime allows for various applications:
Interaction studies involving this compound focus on its binding affinity and mechanism of action with biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial resistance or cancer cell signaling pathways. Detailed pharmacological studies are necessary to elucidate these interactions further.
Several compounds share structural similarities with 2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-Chlorophenyl)nicotinaldehyde O-(benzyl)oxime | Similar oxime structure | Antimicrobial |
| 5-(trifluoromethyl)-2-thiophenecarboxaldehyde | Contains thiophene ring | Anticancer |
| 3-(4-Chloro-phenyl)-5-methylisoxazole | Isoxazole ring present | Antimicrobial |
Retrosynthetic dissection of the target molecule begins by identifying key structural fragments: the 2-chlorophenyl sulfanyl moiety, the nicotinaldehyde core, and the O-(2,4-dichlorobenzyl)oxime group. Disconnection at the sulfanyl C–S bond reveals 2-chlorobenzenethiol and a nicotinaldehyde intermediate as precursors. The aldehyde group is further protected as an oxime prior to benzylation, avoiding undesired side reactions during subsequent steps.
A critical retrosynthetic intermediate is 2-((2-chlorophenyl)sulfanyl)nicotinaldehyde, which can be synthesized via nucleophilic aromatic substitution (SNAr) between 2-chlorobenzenethiol and 3-bromonicotinaldehyde. Computational studies suggest that the electron-withdrawing nature of the pyridine ring activates the 3-position for thiolate attack, with reaction rates optimized in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C.
Table 1: Retrosynthetic Disconnections and Precursors
| Target Fragment | Disconnection Strategy | Precursors |
|---|---|---|
| Sulfanyl group | C–S bond cleavage | 2-chlorobenzenethiol, nicotinaldehyde |
| Oxime functionality | Hydroxylamine condensation | Hydroxylamine hydrochloride |
| Benzyl ether linkage | Alkylation | 2,4-dichlorobenzyl bromide |
Transition metal catalysis has emerged as a cornerstone for constructing the C–S bond in the target molecule. Nickel and palladium complexes dominate this space due to their ability to mediate cross-coupling reactions under mild conditions.
A Ni/dcypt (dicyclohexylphosphino-toluene) catalyst system enables aryl exchange between 2-pyridyl sulfides and aryl electrophiles, such as aromatic esters or halides. This method circumvents the use of malodorous thiols, instead leveraging 2-pyridyl sulfide as a sulfur donor. Key mechanistic steps include:
Reaction optimization studies indicate that temperatures of 100–120°C and ligand-to-metal ratios of 2:1 are critical for achieving yields >80%.
Palladium catalysts, particularly Pd(PPh3)4, facilitate Suzuki-Miyaura-type couplings between boronic acids and thioether precursors. For example, coupling 2-chlorophenylboronic acid with 3-mercaptonicotinaldehyde in the presence of a Pd catalyst affords the sulfanyl intermediate in 65–75% yield.
Table 2: Comparison of Transition Metal Catalysts for C–S Bond Formation
| Catalyst System | Substrate Pair | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Ni/dcypt | 2-Pyridyl sulfide + aryl bromide | 82 | 110 |
| Pd(PPh3)4 | Aryl boronic acid + thiol | 72 | 90 |
| CuI/L-proline | Aryl iodide + thiol | 58 | 120 |
The final synthetic step involves oxime formation and subsequent O-benzylation. Condensation of 2-((2-chlorophenyl)sulfanyl)nicotinaldehyde with hydroxylamine hydrochloride in ethanol/water (3:1) at reflux yields the oxime intermediate. Proton nuclear magnetic resonance (¹H-NMR) confirms successful oxime formation via the disappearance of the aldehyde proton signal at δ 9.8 ppm and the appearance of an imine proton at δ 8.2 ppm.
Benzylation of the oxime oxygen is achieved using 2,4-dichlorobenzyl bromide under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C proves optimal, minimizing base-induced decomposition of the oxime. Steric hindrance from the 2,4-dichloro substituents necessitates extended reaction times (12–16 hours) for complete conversion.
Critical Parameters for Oxime Stability: